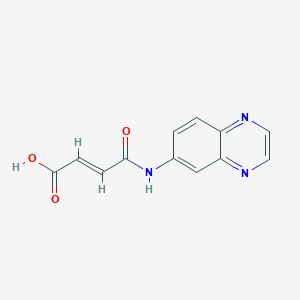
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid” is a quinoxalinone derivative . Quinoxalinones are known to display inhibitory effects on serine proteases such as factor Xa, thrombin, and/or factor VIIa . They are used as therapeutic agents for treating or preventing disease states in mammals characterized by abnormal thrombosis .
Aplicaciones Científicas De Investigación
Inhibition of Tyrosine Kinases
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid and its derivatives have been explored for their potential as inhibitors of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). These receptors are critical in the regulation of cell growth and proliferation. By inhibiting these kinases, such compounds show promise in the treatment of various cancers by preventing abnormal cell growth and proliferation. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, related in structure to (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid, have demonstrated enhanced antitumor activity and oral efficacy in xenograft models, suggesting their potential in cancer therapy (Tsou et al., 2001; Hazeldine et al., 2001).
Enzyme Inhibition for Therapeutic Applications
Another area of research interest is the synthesis of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid derivatives for the inhibition of human carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase have therapeutic potential for the treatment of conditions such as glaucoma, epilepsy, and certain edematous conditions. Derivatives of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid have been found to strongly inhibit these isoenzymes, indicating potential for medical applications (Oktay et al., 2016).
Antioxidant and Aldose Reductase Inhibition
Compounds related to (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid have been synthesized and evaluated for their antioxidant activity and ability to inhibit aldose reductase (ALR2). ALR2 plays a role in the development of diabetic complications, such as cataracts and neuropathy, by contributing to the accumulation of sorbitol in cells. Research has shown that certain quinoxalinone derivatives exhibit potent inhibitory effects on ALR2 and possess antioxidant properties, highlighting their potential in the management of diabetic complications (Qin et al., 2015).
Mecanismo De Acción
Quinoxalinones, such as “(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid”, display inhibitory effects on serine proteases such as factor Xa, thrombin, and/or factor VIIa . They are used as therapeutic agents for treating or preventing disease states in mammals characterized by abnormal thrombosis .
Direcciones Futuras
The future directions for research on “(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid” and similar compounds could involve further exploration of their therapeutic potential, particularly in the context of diseases characterized by abnormal thrombosis . Additionally, more research is needed to understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
(E)-4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVVEAVFHNUSH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)
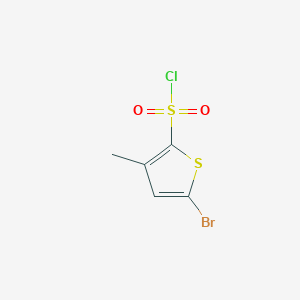
![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)
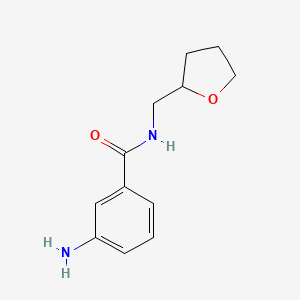

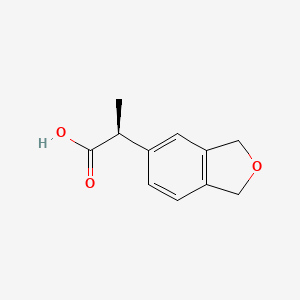
![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)
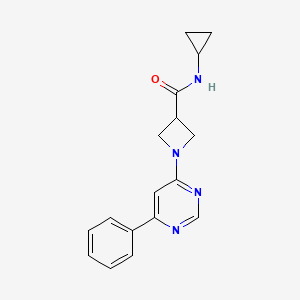
![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)
![3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine](/img/structure/B2976240.png)
